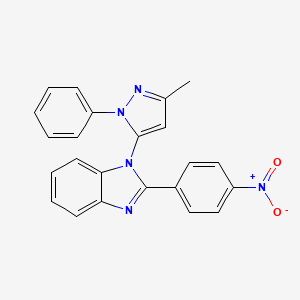
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)-1H-benzimidazole
Vue d'ensemble
Description
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)-1H-benzimidazole, also known as MPB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. MPB has been shown to have significant effects on the biochemical and physiological processes of living organisms, making it a valuable tool for researchers in fields such as pharmacology, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)-1H-benzimidazole involves its ability to bind to specific proteins and modulate their activity. This compound has been shown to bind to proteins such as tubulin and heat shock protein 90 (Hsp90), resulting in the inhibition of their function. This inhibition can have downstream effects on various cellular processes, such as cell division and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and dependent on the specific proteins that it interacts with. This compound has been shown to inhibit the activity of tubulin, resulting in the disruption of microtubule formation and cell division. This compound has also been shown to inhibit the activity of Hsp90, resulting in the degradation of client proteins that are dependent on Hsp90 for stability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)-1H-benzimidazole in lab experiments is its specificity for certain proteins, allowing researchers to selectively modulate the activity of these proteins. Additionally, this compound has been extensively studied and optimized for synthesis, resulting in high yields and purity of the final product. However, one limitation of using this compound in lab experiments is its potential toxicity, as high concentrations of this compound have been shown to be cytotoxic in certain cell lines.
Orientations Futures
There are several future directions for the study of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)-1H-benzimidazole and its potential applications in scientific research. One direction is the development of more specific and potent analogs of this compound that can selectively modulate the activity of specific proteins. Another direction is the study of the potential therapeutic applications of this compound, such as its use in cancer treatment or neurodegenerative diseases. Finally, the study of the potential toxicity of this compound and its effects on various cell types and organisms is an important area of future research.
Applications De Recherche Scientifique
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)-1H-benzimidazole has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and cellular signaling pathways. This compound has been shown to bind to specific proteins and modulate their activity, making it a valuable tool for researchers studying the function of these proteins in various biological processes.
Propriétés
IUPAC Name |
1-(5-methyl-2-phenylpyrazol-3-yl)-2-(4-nitrophenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-16-15-22(27(25-16)18-7-3-2-4-8-18)26-21-10-6-5-9-20(21)24-23(26)17-11-13-19(14-12-17)28(29)30/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHAIHMHVSEXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(anilinocarbonothioyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3452755.png)
![2-{3-[(4-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3452762.png)
![2-[3-(isonicotinoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B3452769.png)
![4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B3452774.png)
![4-[(phenylsulfonyl)amino]-1-naphthyl benzoate](/img/structure/B3452781.png)
![2-{benzoyl[(4-methylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B3452789.png)
![4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl butyrate](/img/structure/B3452796.png)
![4-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate](/img/structure/B3452808.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B3452811.png)
![4-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B3452813.png)
![4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B3452820.png)
![4,4-dimethyl-5-(phenylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3452822.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B3452857.png)
![1-benzyl-N-[(2-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3452875.png)